molecular formula C8H9Cl2NO2 B591895 (R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride CAS No. 37085-27-1

(R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride

Cat. No.: B591895
CAS No.: 37085-27-1
M. Wt: 222.065
InChI Key: YPIVOEYNISLYJX-OGFXRTJISA-N
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Description

®-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride is a chiral amino acid derivative with a chlorine atom attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 3-chlorobenzaldehyde.

    Formation of Intermediate: The aldehyde group is converted to a nitrile group through a reaction with hydroxylamine hydrochloride, forming 3-chlorobenzonitrile.

    Reduction: The nitrile group is then reduced to an amine group using hydrogen gas and a palladium catalyst, yielding 3-chlorobenzylamine.

    Strecker Synthesis: The amine undergoes Strecker synthesis, where it reacts with potassium cyanide and ammonium chloride to form ®-2-amino-2-(3-chlorophenyl)acetonitrile.

    Hydrolysis: The nitrile group is hydrolyzed to a carboxylic acid group, resulting in ®-2-amino-2-(3-chlorophenyl)acetic acid.

    Formation of Hydrochloride Salt: Finally, the compound is converted to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production methods for ®-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride often involve large-scale Strecker synthesis and subsequent hydrolysis. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

®-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide and sodium ethoxide are employed for substitution reactions.

Major Products

    Oxidation: Formation of ®-2-amino-2-(3-nitrophenyl)acetic acid.

    Reduction: Formation of ®-2-amino-2-(3-chlorophenyl)ethanol.

    Substitution: Formation of ®-2-amino-2-(3-methoxyphenyl)acetic acid.

Scientific Research Applications

®-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride has several scientific research applications:

    Chemistry: Used as a chiral building block in organic synthesis.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects in neurological disorders.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of ®-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It may also interact with receptors, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-2-(4-chlorophenyl)acetic acid hydrochloride
  • 2-amino-2-(2-chlorophenyl)acetic acid hydrochloride
  • 2-amino-2-(3-bromophenyl)acetic acid hydrochloride

Uniqueness

®-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride is unique due to its specific chiral configuration and the position of the chlorine atom on the phenyl ring. This configuration can result in distinct biological activity and chemical reactivity compared to its isomers and analogs.

Biological Activity

(R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride, commonly referred to as a β3-adrenergic receptor agonist, has garnered attention for its significant biological activity. This compound is implicated in various metabolic processes, particularly those related to obesity and metabolic disorders. This article explores its biological activity, mechanisms of action, and potential therapeutic applications through a detailed examination of research findings, data tables, and case studies.

The primary mechanism of action for this compound involves its interaction with β3-adrenergic receptors. These receptors play a crucial role in regulating lipolysis and thermogenesis. Upon binding to these receptors, the compound activates signaling pathways that lead to increased energy expenditure and fat metabolism, making it a candidate for obesity treatment.

Key Biochemical Pathways

  • Adrenergic Signaling : The compound enhances cAMP production through β3-adrenoceptor activation, which subsequently modulates various downstream effects on metabolism.
  • Enzyme Inhibition : Studies indicate that this compound can inhibit enzymes such as acetylcholinesterase, which may contribute to its pharmacological effects.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Description
β3-Adrenergic Agonism Activates β3-adrenergic receptors, promoting lipolysis and thermogenesis.
Enzyme Inhibition Inhibits acetylcholinesterase with an IC50 of 2 µg/mL, indicating potential neuroprotective effects.
Metabolic Regulation Influences metabolic pathways involving glycine derivatives and neurotransmission.

Comparative Analysis with Similar Compounds

The uniqueness of this compound can be highlighted through comparisons with structurally similar compounds:

Compound Name CAS Number Key Features
(S)-2-amino-2-(3-chlorophenyl)acetic acid37085-27-1Enantiomer with different biological activity
2-amino-2-(4-chlorophenyl)acetic acid6212-33-5Different substitution pattern on phenyl group
2-amino-2-(3-bromophenyl)acetic acid7292-71-9Bromine substitution affecting receptor affinity

The specific chiral configuration and the position of the chlorine atom on the phenyl ring confer distinct biological properties that are not replicated by other isomers or analogs.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Study on Metabolic Effects : Research demonstrated that administration of this compound in animal models led to significant reductions in body weight and fat mass due to enhanced energy expenditure through β3-adrenoceptor activation.
  • Neuroprotective Properties : A study assessed the compound's ability to inhibit acetylcholinesterase, revealing a potential role in neuroprotection with an IC50 value comparable to standard drugs like Glutamine.

Future Research Directions

Future studies are needed to elucidate the full spectrum of biological activities associated with this compound. Specific areas for further investigation include:

  • Long-term metabolic effects : Evaluating chronic administration impacts on obesity management.
  • Interaction with other receptors : Exploring its influence on additional adrenergic and non-adrenergic pathways.
  • Clinical applications : Assessing potential therapeutic uses in metabolic disorders beyond obesity.

Properties

IUPAC Name

(2R)-2-amino-2-(3-chlorophenyl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2.ClH/c9-6-3-1-2-5(4-6)7(10)8(11)12;/h1-4,7H,10H2,(H,11,12);1H/t7-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPIVOEYNISLYJX-OGFXRTJISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)[C@H](C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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